Arginine Hydrochloride

Descripción general

Descripción

El clorhidrato de arginina es una forma de sal del aminoácido arginina, combinado con ácido clorhídrico. Es un polvo blanco cristalino que es altamente soluble en agua. La arginina es un aminoácido semi-esencial, lo que significa que si bien el cuerpo puede producirlo, la suplementación puede ser necesaria bajo ciertas condiciones. La arginina juega un papel crucial en varios procesos fisiológicos, incluyendo la síntesis de proteínas, la cicatrización de heridas y la producción de óxido nítrico, una molécula de señalización clave.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La preparación del clorhidrato de arginina generalmente implica la fermentación de arginina. El proceso comienza con la adsorción de líquido de fermentación de arginina utilizando una resina de intercambio catiónico fuertemente ácida. La elución se lleva a cabo usando una solución de hidróxido de sodio para obtener una solución de arginina. Esta solución se adsorbe luego utilizando una resina de intercambio catiónico de ácido débil, seguida de elución con ácido clorhídrico para obtener una solución de monohidrocloruro de arginina. Finalmente, se realizan pasos de decoloración y concentración para lograr el producto final .

Métodos de producción industrial: En entornos industriales, la producción de clorhidrato de arginina implica pasos similares pero a mayor escala. El uso de nueva tecnología de resina ayuda a eliminar impurezas, lo que resulta en una mayor pureza y un rendimiento mejorado del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: El clorhidrato de arginina experimenta diversas reacciones químicas, que incluyen:

Oxidación: La arginina se puede oxidar para producir óxido nítrico, una molécula de señalización crítica en el cuerpo.

Reducción: Las reacciones de reducción que involucran arginina son menos comunes pero pueden ocurrir en condiciones específicas.

Sustitución: La arginina puede participar en reacciones de sustitución, particularmente en la formación de péptidos y proteínas.

Reactivos y condiciones comunes:

Oxidación: Los reactivos comunes incluyen oxígeno y enzimas de óxido nítrico sintasa.

Sustitución: Se utilizan reactivos como otros aminoácidos y enzimas que forman enlaces peptídicos.

Productos principales:

Óxido nítrico: Producido durante la oxidación de la arginina.

Péptidos y proteínas: Formados a través de reacciones de sustitución que involucran arginina.

Aplicaciones Científicas De Investigación

Protein Stabilization and Formulation

Arginine hydrochloride is widely recognized for its ability to enhance the stability and solubility of proteins in pharmaceutical formulations. Its unique chemical structure allows it to suppress protein aggregation and improve refolding processes, making it a valuable excipient in the development of injectable protein therapies.

Case Studies

- A decade-long review indicated that this compound is effective in enhancing the solubility of folded proteins, significantly improving their therapeutic potential .

- In formulations involving monoclonal antibodies, this compound has been shown to improve lyophilization outcomes, which is critical for long-term storage .

Therapeutic Applications

This compound has been explored for various therapeutic applications beyond its role as a stabilizer in drug formulations.

Chaperone Activity Enhancement

Research indicates that this compound can enhance the chaperone-like activity of certain proteins, such as crystallins found in the eye lens. This property is particularly relevant in conditions like congenital cataracts and desmin-related myopathy, where protein misfolding occurs .

- Mechanism : It binds to negatively charged side chains of proteins, promoting structural changes that enhance their functional stability and prevent aggregation .

Clinical Implications

- This compound has been investigated for its potential role in treating acute myeloid leukemia (AML) by enhancing the efficacy of chemotherapeutic agents through improved protein interactions within cancer cells .

- Topical applications have shown promise in dermatological treatments by increasing urea content in the stratum corneum, thus aiding hydration and barrier function .

Safety Profile and Considerations

While this compound is generally considered safe for use in various formulations, its effects on protein stability must be carefully monitored to avoid denaturation risks associated with high concentrations.

Toxicity Reports

There have been isolated cases of overdose leading to severe reactions; however, such instances are rare and typically involve misuse or excessive dosing beyond recommended levels .

Summary Table of Applications

Mecanismo De Acción

El clorhidrato de arginina ejerce sus efectos principalmente a través de la producción de óxido nítrico. El óxido nítrico se sintetiza a partir de arginina por enzimas de óxido nítrico sintasa. Esta molécula actúa como un segundo mensajero, regulando la vasodilatación y las respuestas inmunitarias. Además, la arginina estimula la liberación de la hormona del crecimiento y la prolactina a través de su acción sobre el hipotálamo .

Compuestos similares:

L-Citrulina: Un precursor de la arginina que es más biodisponible y evita el metabolismo de primer paso hepático.

Singularidad del clorhidrato de arginina: El clorhidrato de arginina es único debido a su alta solubilidad y biodisponibilidad, lo que lo hace más efectivo en aplicaciones clínicas e industriales en comparación con su forma libre . La forma de clorhidrato permite una mejor absorción y utilización en el cuerpo, mejorando su potencial terapéutico.

Comparación Con Compuestos Similares

L-Arginine: The free form of arginine, which is less soluble and has lower bioavailability compared to arginine hydrochloride.

L-Citrulline: A precursor to arginine that is more bioavailable and avoids hepatic first-pass metabolism.

Uniqueness of this compound: this compound is unique due to its high solubility and bioavailability, making it more effective in clinical and industrial applications compared to its free form . The hydrochloride form allows for better absorption and utilization in the body, enhancing its therapeutic potential.

Actividad Biológica

Arginine hydrochloride (Arg.HCl) is a salt form of the amino acid L-arginine, known for its significant biological activities, particularly in the synthesis of nitric oxide (NO). This compound plays a crucial role in various physiological processes, including vasodilation, immune response, and metabolic regulation. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Nitric Oxide Synthesis

Arginine serves as a substrate for nitric oxide synthase (NOS), leading to the production of NO, a potent vasodilator. NO enhances blood flow and has implications in cardiovascular health, wound healing, and immune function. The synthesis of NO from arginine is critical for maintaining vascular tone and promoting angiogenesis .

Cell Signaling Pathways

Arginine activates several key signaling pathways in cells:

- mTOR Pathway : Involved in protein synthesis and cell growth.

- Focal Adhesion Kinase Pathway : Promotes cell migration and wound healing .

These pathways underline arginine's role in muscle metabolism and recovery.

1. Cardiovascular Health

Arginine supplementation has been linked to improved endothelial function and reduced blood pressure. Clinical studies indicate that oral administration can enhance NO production, leading to better blood flow and cardiovascular health outcomes .

2. Immune Function

Arginine is essential for optimal immune responses. It enhances the proliferation of lymphocytes and the production of cytokines, contributing to improved resistance against infections. Studies have shown that arginine can enhance the body's anti-infectious responses, particularly against viral pathogens such as coronaviruses .

3. Wound Healing

The role of arginine in wound healing is notable. It promotes collagen synthesis and enhances fibroblast proliferation. A study demonstrated that patients receiving arginine showed significant improvements in wound healing rates compared to control groups .

4. Antimicrobial Activity

Research indicates that arginine-based compounds exhibit antimicrobial properties. Cyclic dipeptides derived from arginine have shown effectiveness against various pathogenic bacteria, suggesting potential applications in treating infections .

Case Studies

Case Study 1: this compound in Wound Healing

A clinical trial evaluated the effects of this compound on patients with chronic wounds. The study found that those receiving arginine supplementation experienced faster healing times and improved wound closure rates compared to a placebo group (p < 0.001) .

Case Study 2: Arginine in Cardiovascular Disease

In a randomized controlled trial involving patients with hypertension, supplementation with this compound significantly reduced systolic blood pressure and improved endothelial function over a 12-week period .

Data Table: Summary of Biological Activities

Propiedades

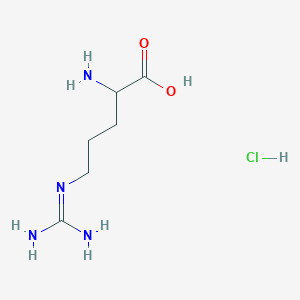

IUPAC Name |

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWTQSFXGGICVPE-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CN=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26982-20-7 | |

| Record name | Poly(L-arginine) hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26982-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20883650 | |

| Record name | L-(+)-Arginine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15595-35-4, 1119-34-2 | |

| Record name | Arginine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15595-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Arginine, monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arginine Hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-(+)-Arginine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-arginine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARGININE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7LTH1E20Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.